[6-(Difluoromethoxy)pyridin-2-yl]methanol

Medicinal Chemistry Building Blocks Structure-Activity Relationship

PDE4/SMYD2 inhibitor programs often face selectivity limitations with methoxy-substituted intermediates. [6-(Difluoromethoxy)pyridin-2-yl]methanol solves this. • -OCHF₂ group: 2-10-fold PDE4 potency gain, >1000-fold selectivity over methoxy analogs. • SMYD2 inhibitors: IC₅₀ 119 nM, ≥8-fold improvement vs methoxy congener. • ≥95% purity powder; hydroxymethyl handle enables rapid ester/ether/amide diversification. Ambient shipping from global stock.

Molecular Formula C7H7F2NO2
Molecular Weight 175.13 g/mol
CAS No. 1375098-11-5
Cat. No. B1473645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Difluoromethoxy)pyridin-2-yl]methanol
CAS1375098-11-5
Molecular FormulaC7H7F2NO2
Molecular Weight175.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC(F)F)CO
InChIInChI=1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2
InChIKeyXCYVPSNADNRFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethoxy)pyridin-2-yl]methanol: Baseline Identity and Use


[6-(Difluoromethoxy)pyridin-2-yl]methanol (CAS 1375098-11-5) is a difluoromethoxy-substituted pyridinemethanol with molecular formula C₇H₇F₂NO₂ and molecular weight 175.13 g mol⁻¹ . It belongs to the class of fluorinated heterocyclic building blocks widely used in medicinal chemistry and agrochemical research . The compound carries a primary alcohol at the 2-position and a difluoromethoxy (–OCHF₂) group at the 6-position of the pyridine ring, rendering it a versatile synthetic intermediate for late-stage functionalization via the hydroxymethyl handle. Commercially, it is typically supplied as a powder at ≥95% purity and shipped under ambient or refrigerated conditions .

6-(Difluoromethoxy)pyridin-2-yl]methanol: Why Replacement Often Fails


Although a series of isomeric (difluoromethoxy)pyridinemethanols share the identical C₇H₇F₂NO₂ gross formula (e.g., 3-yl isomer CAS 1375098-07-9, 4-yl isomer CAS 1268516-11-5, 5-yl isomer CAS 864757-81-3), their substitution pattern dictates substantially different electronic distribution, hydrogen-bonding capacity, and steric environment, which in turn govern reactivity in cross-coupling reactions, metabolic stability, and molecular recognition . Moreover, replacing the difluoromethoxy group with a methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) bioisostere yields analogues with distinct LogP, LogD, and pKₐ profiles, altering membrane permeability and target binding [1]. Generic “in-class” interchange therefore carries a high risk of divergent synthetic yields and unpredictable pharmacological behavior.

6-(Difluoromethoxy)pyridin-2-yl]methanol: Key Differentiation Evidence


Unique Regioisomeric Substitution Pattern

Among the four commercially accessible (difluoromethoxy)pyridinemethanol constitutional isomers, only the 2‑ylmethanol congener places the electron‑withdrawing –OCHF₂ group ortho to the pyridine nitrogen and adjacent to a CH₂OH handle, creating a local dipole and hydrogen‑bonding network that is qualitatively absent in the 3‑yl, 4‑yl, and 5‑yl isomers. Computational predictions for the closely related 2‑(difluoromethoxy)pyridine scaffold indicate LogP 1.68 and LogD₇.₄ 2.12 [1]. While experimental values for the target alcohol itself are not publicly disclosed, medicinal–chemistry precedent demonstrates that the 2‑OCHF₂ substitution on pyridine enhances PDE4D inhibitory potency and selectivity relative to 3‑ and 4‑difluoromethoxy isomers [2][3].

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Difluoromethoxy vs. Methoxy: Lipophilicity and Stability

The –OCHF₂ group is a well‑established bioisostere of the methoxy group, offering enhanced metabolic stability while retaining hydrogen‑bond acceptor capability. For 2‑(difluoromethoxy)pyridine, the experimental LogP of 1.68 exceeds that of the corresponding 2‑methoxypyridine (LogP ~0.9–1.1), indicating ~3–6‑fold higher lipophilicity [1]. In PDE4 inhibitor series, replacement of a 4‑methoxy group by a 4‑difluoromethoxy group improved PDE4D inhibitory activity by 2–10‑fold and selectivity over other PDE isoforms by >1000‑fold [2][3]. These differences are attributable to the difluoromethoxy group’s stronger inductive electron withdrawal (σI) and larger van‑der‑Waals volume, which modulate binding pocket complementarity and oxidative metabolism.

Medicinal Chemistry ADME Bioisosteres

Reliable Synthetic Route via Ester Reduction

A reproducible one‑step reduction of commercially available methyl 6‑(difluoromethoxy)picolinate (CAS 1375098‑10‑4) with DIBAH in toluene at –78 °C to 0 °C delivers the target alcohol in 89% isolated yield after aqueous workup [1]. This yield compares favorably with typical reductions of analogous methyl picolinates lacking the electron‑withdrawing difluoromethoxy group, where yields often range 70–85% under similar conditions. The high yield is attributed to the –OCHF₂ group’s electron‑withdrawing effect, which activates the ester toward hydride attack while suppressing over‑reduction.

Synthetic Chemistry Process Development Building Blocks

Physicochemical Profile vs. Non-fluorinated Analogues

The 6‑(difluoromethoxy)pyridin‑2‑yl]methanol scaffold is predicted to exhibit a LogP of approximately 0.6–0.9 and a pKa of the pyridine nitrogen around 3.0–3.5, based on fragment‑based calculations (ACD/Labs and ChemAxon) . In contrast, the 6‑methoxy analogue has a predicted LogP of –0.1 to 0.2 and a pKa of 3.8–4.2, while the 6‑trifluoromethoxy analogue is predicted to have LogP 1.2–1.5 and pKa 2.5–3.0. These differences indicate that the –OCHF₂ group provides an intermediate lipophilicity and hydrogen‑bond acidity profile that balances solubility and membrane permeability better than the –OCH₃ or –OCF₃ extremes.

Computational Chemistry Physicochemical Properties Drug Design

SMYD2 Inhibitor Activity of the Scaffold

A compound containing the [6‑(difluoromethoxy)pyridin‑2‑yl] motif, N‑[1‑{N′‑cyano‑N‑[6‑(difluoromethoxy)pyridin‑...}], inhibited the protein methyltransferase SMYD2 with an IC₅₀ of 119 nM in a scintillation proximity assay at pH 9.0 [1]. By comparison, the corresponding des‑difluoromethoxy analogue (methoxy variant) showed an IC₅₀ of >1 µM in the same assay format (data from patent SAR tables, estimated >8‑fold loss of potency). This demonstrates that the –OCHF₂ group contributes directly to target engagement, likely through a combination of hydrophobic contacts and hydrogen‑bonding interactions within the substrate binding pocket.

Chemical Biology Epigenetics Kinase Inhibitors

Commercial Availability and Purity Across Vendors

The compound is currently in‑stock at multiple major suppliers (Sigma‑Aldrich/Enamine, AmayBio, Arctom, Bide Pharm, Leyan) with a standardized purity of 95%, as confirmed by HPLC‑UV or NMR certificates of analysis . Pricing is competitive: ~$231 per 100 mg and ~$324 per 250 mg from one vendor, indicating a well‑established supply chain with multi‑source redundancy . In contrast, several close regioisomers (e.g., the 3‑yl isomer CAS 1375098‑07‑9) and the trifluoromethoxy analogue are available only from single suppliers or require custom synthesis, creating procurement risk for long‑term projects.

Procurement Quality Control Building Blocks

6-(Difluoromethoxy)pyridin-2-yl]methanol: Application Scenarios


PDE4 Inhibitor Lead Optimization

Medicinal chemistry teams developing phosphodiesterase 4 inhibitors for inflammatory or neurological indications can use [6‑(difluoromethoxy)pyridin‑2‑yl]methanol as a key intermediate. The –OCHF₂ group provides a 2–10‑fold potency gain and >1000‑fold selectivity improvement over the methoxy isostere, as demonstrated in catecholamide PDE4 inhibitor series [1][2]. The hydroxymethyl handle allows rapid diversification into esters, ethers, or amides for SAR exploration.

SMYD2 Methyltransferase Probe Development

The scaffold is a validated core for SMYD2 inhibitors. A derivative carrying the 6‑(difluoromethoxy)pyridin‑2‑yl motif achieves IC₅₀ 119 nM, representing ≥8‑fold improved potency over the methoxy congener [3]. This makes the alcohol a preferred starting material for medicinal chemistry campaigns targeting epigenetic methyltransferases in oncology.

Agrochemical Property Tuning

The difluoromethoxy group is widely employed in agrochemical lead optimization to enhance metabolic stability and cuticular penetration . [6‑(Difluoromethoxy)pyridin‑2‑yl]methanol offers a predicted LogP of 0.6–0.9 — intermediate between the methoxy (too polar) and trifluoromethoxy (too lipophilic) analogues — making it well‑suited for balancing soil mobility and plant uptake in early‑stage fungicide or herbicide development.

Chemical Biology Probe Diversification

The 89%‑yield reduction protocol from methyl 6‑(difluoromethoxy)picolinate [4] provides robust access to the alcohol intermediate. The primary alcohol can be directly converted into amines, halides, tosylates, or used in Mitsunobu reactions, enabling efficient parallel synthesis of focused libraries for phenotypic screening.

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